![molecular formula C16H17N3O B3161311 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol CAS No. 86978-99-6](/img/structure/B3161311.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol
Overview
Description
2-[(1-Benzyl-1H-benzimidazol-2-yl)amino]ethanol is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound features a benzimidazole core with a benzyl group and an ethanolamine moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
The primary targets of benzimidazole derivatives are often enzymes or receptors involved in various biological processes . For instance, some benzimidazole compounds have been found to inhibit certain enzymes involved in the growth and development of fungi . Other benzimidazole compounds have shown activity against synthetic substrates .
Mode of Action
Benzimidazole compounds interact with their targets in various ways. Some interfere with the formation of fungal hyphae, affecting the division of fungal cells and causing the germ tubes that sprout from spores to become deformed, thereby killing the fungi . Others bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
The biochemical pathways affected by benzimidazole compounds depend on their specific targets. For instance, compounds that inhibit enzymes involved in fungal growth can disrupt the normal life cycle of the fungi, preventing their proliferation . Benzimidazole compounds that bind to DNA can interfere with DNA replication and transcription, potentially leading to cell death .
Result of Action
The molecular and cellular effects of benzimidazole compounds’ action can vary. Some compounds have demonstrated antifungal activity by causing deformities in fungal cells . Others have shown cytotoxic activities against certain cell lines . Additionally, some benzimidazole compounds have exhibited antioxidant activity, with the ability to scavenge peroxyl radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by the introduction of the ethanolamine group. One common method is the Debus-Radziszewski synthesis, which involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core. The resulting product is then reacted with ethanolamine under basic conditions to yield the final compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-1H-benzimidazol-2-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole core to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the ethanolamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives .
Scientific Research Applications
2-[(1-Benzyl-1H-benzimidazol-2-yl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position.
1-Benzyl-2-methylbenzimidazole: A similar compound with a methyl group instead of an ethanolamine moiety.
Uniqueness
2-[(1-Benzyl-1H-benzimidazol-2-yl)amino]ethanol is unique due to the presence of both a benzyl group and an ethanolamine moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1-benzylbenzimidazol-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-11-10-17-16-18-14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13/h1-9,20H,10-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPADTZAGSHYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



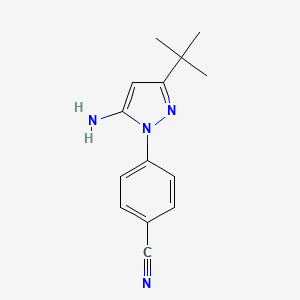


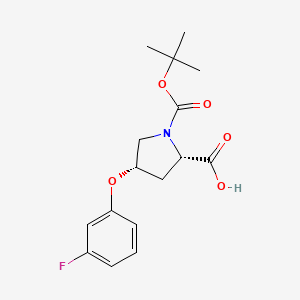
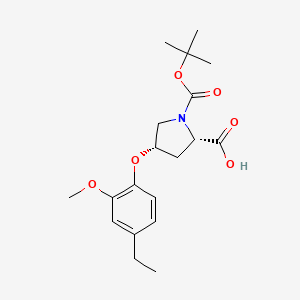

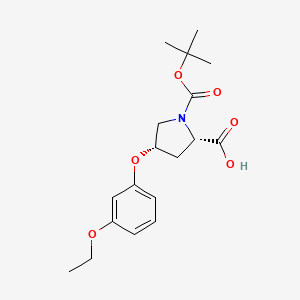
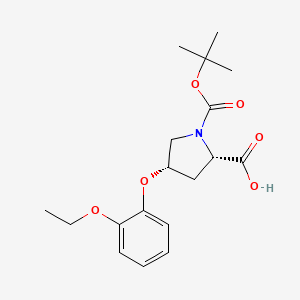

![1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone](/img/structure/B3161315.png)
![(butan-2-yl)[(furan-2-yl)methyl]amine](/img/structure/B3161319.png)
amine](/img/structure/B3161330.png)
![N,N-Dimethyl-4-[(propylamino)methyl]aniline](/img/structure/B3161333.png)
